4-((Diethylamino)methyl)aniline hydrochloride
Overview
Description
4-((Diethylamino)methyl)aniline hydrochloride: is an organic compound with the empirical formula C11H18N2 · HCl and a molecular weight of 214.73 g/mol . This compound is a derivative of aniline, where the amino group is substituted with a diethylamino methyl group. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with aniline.
Alkylation: Aniline undergoes alkylation with diethylamine in the presence of a suitable catalyst to form 4-((Diethylamino)methyl)aniline.
Hydrochloride Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Temperature: Maintaining an optimal temperature to facilitate the reaction.
Catalysts: Using specific catalysts to enhance the reaction rate.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-((Diethylamino)methyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)aniline hydrochloride involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-p-phenylenediamine
- N,N-Dimethyl-p-phenylenediamine
- N-Methyl-4-nitroaniline
Uniqueness
4-((Diethylamino)methyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and interaction profiles, making it suitable for specialized applications in research and industry.
Biological Activity
4-((Diethylamino)methyl)aniline hydrochloride, also known by its CAS number 1204811-84-6, is a compound that has garnered attention in various fields of research due to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
Molecular Structure:
- Chemical Formula: C12H18ClN
- Molecular Weight: 229.73 g/mol
- IUPAC Name: this compound
Synthesis:
The synthesis typically involves the alkylation of aniline with diethylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process ensures high yield and purity, which is crucial for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The diethylamino group enhances its affinity for biological molecules, potentially influencing enzyme activity and cellular processes. It may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways.
Pharmacological Applications
-
Enzyme Interactions:
- The compound has been studied for its role in enzyme inhibition, particularly in biochemical assays where it serves as a substrate or inhibitor. Its interactions can lead to significant changes in metabolic activities within cells.
- Antimicrobial Activity:
- Antitumor Activity:
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | References |
---|---|---|
Enzyme Inhibition | Modulation of metabolic pathways | |
Antimicrobial | Effective against bacterial strains | |
Antitumor | Potential anticancer effects |
Case Studies
-
Enzyme Interaction Study:
A study conducted on the effects of this compound on specific enzymes revealed that it significantly inhibited enzyme activity in a dose-dependent manner. This study utilized various concentrations and monitored changes in metabolic markers over time . -
Antimicrobial Efficacy:
In vitro tests demonstrated that the compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential use as an antimicrobial agent . -
Antitumor Research:
A series of experiments were performed to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated a marked reduction in cell viability at higher concentrations, suggesting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
4-(diethylaminomethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGWOSWNIHWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656580 | |
Record name | 4-[(Diethylamino)methyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-84-6 | |
Record name | Benzenemethanamine, 4-amino-N,N-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Diethylamino)methyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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